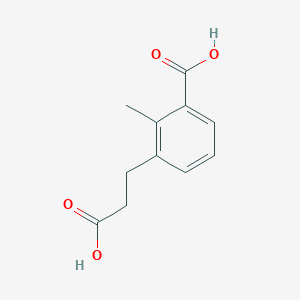

3-(2-Carboxyethyl)-2-methylbenzoic acid

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(2-carboxyethyl)-2-methylbenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-7-8(5-6-10(12)13)3-2-4-9(7)11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

MIEVSVGUGZWYQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Carboxyethyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylbenzoic acid with an appropriate alkylating agent, followed by oxidation to introduce the carboxyethyl group. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 3-(2-Carboxyethyl)-2-methylbenzoic acid may involve large-scale alkylation and oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Carboxyethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Organic Synthesis

3-(2-Carboxyethyl)-2-methylbenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its carboxylic acid functional group allows for multiple reactions, including:

- Esterification : Reacting with alcohols to form esters, which are crucial in the production of fragrances and flavorings.

- Decarboxylation : Leading to the formation of substituted benzenes that are important in pharmaceuticals.

| Reaction Type | Reaction Example | Product |

|---|---|---|

| Esterification | 3-(2-Carboxyethyl)-2-methylbenzoic acid + Ethanol | Ethyl 3-(2-carboxyethyl)-2-methylbenzoate |

| Decarboxylation | Heating with a base | 2-Methylbenzene |

Medicinal Chemistry

This compound is utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structural similarity to established NSAIDs suggests potential efficacy in reducing inflammation and pain.

- Case Study : Research indicates that derivatives of 3-(2-Carboxyethyl)-2-methylbenzoic acid exhibit significant inhibitory activity against cyclooxygenase enzymes, similar to ketoprofen, which is a widely used NSAID .

Biological Studies

The compound is also employed in biochemical research to study metabolic pathways and enzyme interactions. Its ability to interact with biological systems makes it valuable for investigating:

- Enzyme Inhibition : Understanding how it affects the activity of specific enzymes involved in metabolic processes.

- Cellular Mechanisms : Investigating its role in cellular signaling pathways related to inflammation.

| Application Area | Specific Use |

|---|---|

| Enzyme Studies | Inhibition assays for cyclooxygenase |

| Metabolic Pathways | Tracing effects on arachidonic acid metabolism |

Food Industry

While not directly used as a food additive, its derivatives can act as preservatives due to their antimicrobial properties. The compound’s ability to inhibit microbial growth makes it a candidate for further research into food safety applications.

Polymer Production

3-(2-Carboxyethyl)-2-methylbenzoic acid can be utilized as a monomer in the synthesis of polymers and plasticizers, contributing to the development of flexible materials used in various applications from packaging to coatings.

Mechanism of Action

The mechanism by which 3-(2-Carboxyethyl)-2-methylbenzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

2-Methylbenzoic Acid (o-Toluic Acid)

- Structure : A single methyl group at the 2-position.

- Key Differences : Lacks the 3-carboxyethyl substituent, resulting in lower molecular weight and fewer hydrogen-bonding sites.

- Solubility : Exhibits significant solubility in alcohols and ethers due to its polar carboxyl group and moderate hydrophobicity. Abraham model descriptors for 2-methylbenzoic acid include $ S = 0.840 $, $ A = 0.420 $, and $ B = 0.440 $, indicating moderate hydrogen-bond acidity/basicity .

3-Hydroxy-2-methylbenzoic Acid

- Structure : Hydroxyl (-OH) at the 3-position and methyl at the 2-position.

- Key Differences: The hydroxyl group increases hydrogen-bond donor capacity but reduces acidity compared to the carboxyethyl group.

- Applications: Used in pharmaceutical intermediates and organic synthesis. Its safety profile includes irritancy risks, similar to other phenolic acids .

3-(2-Amino-2-carboxyethyl)benzoic Acid

- Structure: Features an amino group in the carboxyethyl chain (CC(C(=O)O)N).

- It is classified as a phenylalanine derivative, suggesting relevance in peptide synthesis .

Physicochemical Properties

Notes:

- The dual carboxyl groups in 3-(2-Carboxyethyl)-2-methylbenzoic acid likely lower its pKa compared to monofunctional analogs.

- Log $ P $ values are estimated based on substituent contributions; the carboxyethyl group may reduce hydrophobicity relative to 2-methylbenzoic acid.

Biological Activity

3-(2-Carboxyethyl)-2-methylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention in various biological studies due to its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 3-(2-Carboxyethyl)-2-methylbenzoic acid is C11H12O4. The compound features a carboxyethyl group and a methyl group attached to a benzoic acid backbone, which may influence its solubility and interaction with biological targets.

Research indicates that the biological activity of 3-(2-Carboxyethyl)-2-methylbenzoic acid may involve the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect polyketide synthase (Pks13), which is essential for the survival of Mycobacterium tuberculosis by inhibiting mycolic acid synthesis .

- Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular receptors and enzymes, potentially modulating signaling pathways that are critical for cellular function .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of 3-(2-Carboxyethyl)-2-methylbenzoic acid, particularly against Mycobacterium tuberculosis. The compound exhibited sub-micromolar IC50 values in enzyme assays targeting Pks13, indicating strong inhibitory effects that could be leveraged for therapeutic applications in tuberculosis treatment .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2-carboxyethyl)-2-methylbenzoic acid, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis of substituted benzoic acids typically involves multi-step routes, including esterification, Friedel-Crafts alkylation, or carboxylation. For example, analogous compounds like 2-benzoylbenzoic acid are synthesized via ketone formation followed by oxidation . For 3-(2-carboxyethyl)-2-methylbenzoic acid, a plausible route involves:

Friedel-Crafts alkylation of 2-methylbenzoic acid with a carboxyethyl precursor.

Hydrolysis of intermediate esters to free carboxylic acids.

Purification via recrystallization or column chromatography to achieve >95% purity.

Optimization includes adjusting catalysts (e.g., AlCl₃ for alkylation) and solvent polarity to enhance yield. Reaction monitoring via TLC or HPLC is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(2-carboxyethyl)-2-methylbenzoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and carboxyethyl group integration. For example, coupling constants in ¹H NMR distinguish ortho/meta substitution patterns in benzoic acids .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretching) and 2500-3500 cm⁻¹ (broad O-H stretching) validate carboxylic acid groups.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity. Mobile phases (e.g., acetonitrile/water with 0.1% TFA) resolve polar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 3-(2-carboxyethyl)-2-methylbenzoic acid across solvent systems?

- Methodological Answer : Discrepancies in solubility often arise from variations in pH, temperature, or crystallinity. To address this:

Conduct systematic solubility studies in buffered solutions (pH 2–10) using UV-Vis spectrophotometry.

Perform thermodynamic analysis (van’t Hoff plots) to quantify entropy/enthalpy contributions.

Characterize polymorphs via X-ray diffraction (XRD) or differential scanning calorimetry (DSC), as crystal packing affects solubility .

Q. What mechanistic insights explain the adsorption behavior of 3-(2-carboxyethyl)-2-methylbenzoic acid on metal oxide surfaces?

- Methodological Answer : Adsorption mechanisms depend on surface chemistry and functional group interactions:

- Chelation : Carboxylic acid groups bind to metal ions (e.g., Fe³⁺, Al³⁺) on oxide surfaces, forming stable complexes.

- pH-Dependent Behavior : At low pH, protonated carboxyl groups reduce adsorption; at neutral pH, deprotonated groups enhance binding.

- Surface Characterization : Use X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) to map adsorption sites and monolayer formation .

Q. How can computational modeling predict the reactivity of 3-(2-carboxyethyl)-2-methylbenzoic acid in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the carboxyethyl group’s electron-withdrawing effect may activate the benzene ring for electrophilic substitution.

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd/C) to predict hydrogenation pathways.

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases propose feasible synthetic routes by analogy to benzoic acid derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.